molecular formula C13H13BrClNO3S2 B2956735 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 2034257-58-2

2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide

Cat. No.: B2956735
CAS No.: 2034257-58-2
M. Wt: 410.73
InChI Key: GCSSLNLWHWVKTC-UHFFFAOYSA-N
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Description

2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is a synthetic compound of high interest in medicinal chemistry and pharmacological research, designed as a potential modulator of enzyme activity. Its molecular structure integrates a benzenesulfonamide group, a well-known pharmacophore found in potent enzyme inhibitors . Specifically, sulfonamide compounds have been extensively researched for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response . The compound's structure suggests potential for application in early-stage drug discovery programs, particularly in the development of anti-inflammatory and analgesic agents. Researchers can leverage this molecule as a key intermediate or building block for constructing more complex bioactive molecules. The presence of the chlorothiophene moiety enhances the compound's versatility, as this heterocyclic scaffold is a privileged structure in materials science and the synthesis of agrochemicals . This product is intended for laboratory research purposes only and is not classified or approved for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions and consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-bromo-N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrClNO3S2/c1-19-10(11-6-7-13(15)20-11)8-16-21(17,18)12-5-3-2-4-9(12)14/h2-7,10,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSSLNLWHWVKTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=CC=C1Br)C2=CC=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide is a novel compound within the class of benzenesulfonamides, characterized by its unique molecular structure that includes bromine and chlorine substituents. This article explores its biological activity, synthesis, and potential applications based on current research findings.

Molecular Structure and Properties

The compound has a molecular formula of C₁₄H₁₄BrClN₁O₂S and a molecular weight of approximately 374.7 g/mol. Its structure features a benzene ring substituted with a bromine atom, a thiophene moiety, and an ether linkage, which collectively influence its chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiophene Substituent : The thiophene ring is synthesized through standard heterocyclic chemistry techniques.
  • Bromination : The introduction of bromine is achieved via electrophilic aromatic substitution.
  • Amidation : The final compound is formed through the reaction of the thiophene derivative with benzenesulfonyl chloride under controlled conditions to yield the sulfonamide .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing sulfonamide functionalities have shown promising efficacy against both Gram-positive and Gram-negative bacteria. In particular, compounds with halogen substitutions have been noted for their enhanced antibacterial activity due to increased lipophilicity and altered electronic properties .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (mg/mL)Target Organism
4d6.72E. coli
4h6.63S. aureus
4a6.67P. aeruginosa
4e6.28A. niger

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can inhibit the proliferation of cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism of action is believed to involve interference with cellular signaling pathways and induction of apoptosis .

Table 2: Anticancer Activity Results

CompoundIC50 (mg/mL)Cell Line
4e0.3287MCF7
Control0.2090Vitamin C

The biological activity of this compound can be attributed to its interaction with specific biological targets such as enzymes or receptors. Studies suggest that the binding affinity is influenced by the compound's structural components, particularly the halogen substituents which enhance its interaction with lipid membranes and proteins .

Case Studies

A case study investigating the pharmacokinetics of related compounds revealed that their interaction with human serum albumin (HSA) significantly affects their therapeutic efficacy. The binding constants observed were moderate to strong, indicating favorable interactions that could enhance bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide with structurally related sulfonamide derivatives, emphasizing substituent effects, molecular properties, and reported activities:

Compound Name Key Substituents Molecular Weight (g/mol) Reported Activities/Properties References
This compound Bromobenzene, 5-Cl-thiophene, methoxyethyl chain ~407.7 (calculated) Not explicitly reported; inferred antimicrobial potential
N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide 5-Cl-phenyl, methoxy group 297.7 Antimicrobial, anti-malarial
2-Bromo-N-(5-chloro-2-sulfanylphenyl)benzenesulfonamide Bromobenzene, 5-Cl-phenyl, sulfanyl group 376.7 Structural analog; no explicit bioactivity
4-[2-(5-Chloro-2-methoxybenzoylamino)ethyl]benzenesulfonamide 5-Cl-methoxybenzoyl, ethyl linker 395.3 Potential enzyme inhibition (e.g., carbonic anhydrase)
5-Bromo-2-ethoxy-N-(2-methylcyclohexyl)benzenesulfonamide Bromobenzene, ethoxy, cyclohexyl group 376.3 Synthetic intermediate; no bioactivity data
N-(2-{[5-Bromo-2-(morpholin-4-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide Bromopyrimidine, morpholine, methoxyphenyl 538.4 Crystallographic study; structural analysis

Key Structural and Functional Differences:

Aromatic Systems : The target compound features a 5-chlorothiophene ring, which introduces sulfur heteroatom effects (e.g., π-electron delocalization) absent in phenyl-based analogs like N-(5-chloro-2-methoxyphenyl)benzenesulfonamide . Thiophene rings may enhance metabolic stability compared to benzene .

Substituent Effects: The methoxyethyl chain in the target compound likely improves solubility compared to non-polar substituents (e.g., cyclohexyl in ).

Q & A

Basic: What synthetic strategies are recommended for preparing 2-bromo-N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves sequential nucleophilic substitutions and coupling reactions. A validated approach includes:

  • Step 1: React 2-bromobenzenesulfonyl chloride with a primary amine (e.g., 2-(5-chlorothiophen-2-yl)-2-methoxyethylamine) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide core.
  • Step 2: Optimize reaction conditions (e.g., solvent polarity, temperature) to mitigate competing side reactions, such as over-alkylation or hydrolysis. Evidence from analogous sulfonamide syntheses suggests yields of 39–43% under inert atmospheres and controlled stoichiometry .
  • Characterization: Confirm the product via 1H^1 \text{H} and 13C^{13}\text{C} NMR, focusing on sulfonamide NH (δ\delta 9.5–10.5 ppm) and thiophene protons (δ\delta 6.5–7.5 ppm). UPLC-ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) .

Advanced: How can computational methods elucidate the electronic properties of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Density Functional Theory (DFT) calculations using software like Gaussian or ORCA, combined with wavefunction analysis tools (e.g., Multiwfn), provide insights into:

  • Electrostatic Potential (ESP): Map electron-deficient regions (e.g., sulfonamide group) for predicting electrophilic reactivity or binding interactions .
  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps to assess charge-transfer capabilities. For example, the 5-chlorothiophenyl group may lower the LUMO energy, enhancing electrophilicity .
  • Topological Analysis: Use Quantum Theory of Atoms in Molecules (QTAIM) to identify critical bond paths and non-covalent interactions (e.g., sulfonamide-thiophene π-stacking) .

Basic: What crystallographic techniques are suitable for resolving structural ambiguities in this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection: Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ=0.71073\lambda = 0.71073 Å). Ensure crystal quality (e.g., non-merohedral twinning) to avoid data artifacts .
  • Refinement: Employ SHELXL for small-molecule refinement. Key parameters include anisotropic displacement parameters for heavy atoms (Br, Cl) and restraint of methoxyethyl torsion angles .
  • Visualization: Generate ORTEP-3 diagrams to validate molecular geometry and intermolecular interactions (e.g., hydrogen bonds between sulfonamide NH and adjacent methoxy groups) .

Advanced: How can researchers reconcile discrepancies in biological activity data across similar sulfonamide derivatives?

Methodological Answer:
Contradictions often arise from differences in assay conditions or structural nuances. Mitigate via:

  • Comparative SAR Analysis: Systematically vary substituents (e.g., replacing 5-Cl-thiophene with 5-F-thiophene) and measure IC50_{50} values against a common biological target (e.g., carbonic anhydrase) .
  • Solubility Correction: Normalize activity data using measured logP values (e.g., HPLC-derived) to account for membrane permeability differences .
  • Crystallographic Overlays: Superimpose crystal structures of analogs to identify steric or electronic clashes affecting binding .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and stability?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C13_{13}H12_{12}BrClNO3_3S2_2) with <5 ppm error.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; sulfonamides often decompose above 200°C .
  • Dynamic Light Scattering (DLS): Monitor aggregation in solution, which may interfere with bioassays .

Advanced: What strategies optimize the compound’s pharmacokinetic (PK) profile in preclinical studies?

Methodological Answer:

  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. Introduce electron-withdrawing groups (e.g., Cl on thiophene) to reduce CYP450-mediated oxidation .
  • Plasma Protein Binding (PPB): Use equilibrium dialysis to measure unbound fraction. High PPB (>95%) may necessitate prodrug derivatization .
  • Blood-Brain Barrier (BBB) Penetration: Predict via in silico models (e.g., SwissADME) and validate with in vivo PET imaging .

Basic: How does the 5-chlorothiophen-2-yl moiety influence the compound’s reactivity?

Methodological Answer:
The 5-Cl-thiophene group:

  • Electron-Withdrawing Effect: Stabilizes negative charge in transition states (e.g., nucleophilic aromatic substitution) via inductive effects.
  • Steric Hindrance: The Cl substituent at position 5 directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Spectroscopic Signature: Distinct 1H^1 \text{H} NMR coupling patterns (e.g., doublet of doublets for thiophene protons) confirm substitution .

Advanced: How can researchers validate the compound’s target engagement in cellular assays?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Monitor target protein stabilization upon compound binding using Western blot or MS .
  • Fluorescence Polarization (FP): Label the target (e.g., kinase) with a fluorescent probe and measure displacement IC50_{50}.
  • CRISPR Knockout Controls: Confirm on-target effects by comparing activity in wild-type vs. gene-edited cell lines .

Basic: What are common synthetic impurities in this compound, and how are they quantified?

Methodological Answer:

  • Impurity Profiling: Use HPLC with a C18 column (gradient: 10–90% acetonitrile in H2_2O + 0.1% TFA). Common impurities include:
    • Unreacted sulfonyl chloride (retention time ~5.2 min).
    • Hydrolyzed methoxyethyl side chain (detectable via 1H^1 \text{H} NMR at δ\delta 3.3–3.5 ppm) .
  • Quantitation: Apply external calibration curves with reference standards (e.g., USP guidelines) .

Advanced: How can machine learning (ML) models predict the compound’s toxicity profile?

Methodological Answer:

  • Data Curation: Train ML models (e.g., Random Forest, Graph Neural Networks) on ToxCast/Tox21 datasets for endpoints like hepatotoxicity .
  • Feature Engineering: Input molecular descriptors (e.g., ECFP6 fingerprints, Topological Polar Surface Area) .
  • Validation: Use SHAP (SHapley Additive exPlanations) values to interpret model outputs and prioritize structural modifications (e.g., reducing logP to mitigate phospholipidosis) .

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